molecular formula C8H3Br2Cl3N2O3 B14264745 2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide CAS No. 139592-36-2

2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide

Cat. No.: B14264745
CAS No.: 139592-36-2
M. Wt: 441.3 g/mol
InChI Key: BBBSLDFJIVOPCA-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of trichloroacetamide and dibromo-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide typically involves the reaction of 2,6-dibromo-4-nitroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound.

    Reduction Reactions: The primary product is the corresponding amine derivative.

    Oxidation Reactions: The products include oxidized forms of the aromatic ring or the nitro group.

Scientific Research Applications

2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The electron-withdrawing groups on the compound enhance its reactivity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroacetamide: Lacks the dibromo-nitrophenyl group, making it less reactive.

    2,6-Dibromo-4-nitroaniline: Lacks the trichloroacetamide group, affecting its chemical properties and reactivity.

    2,2,2-Trichloro-N-(2,6-dibromo-4-methoxyanilino)acetamide: Similar structure but with a methoxy group instead of a nitro group, altering its reactivity and applications.

Uniqueness

2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is unique due to the combination of trichloroacetamide and dibromo-nitrophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

139592-36-2

Molecular Formula

C8H3Br2Cl3N2O3

Molecular Weight

441.3 g/mol

IUPAC Name

2,2,2-trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide

InChI

InChI=1S/C8H3Br2Cl3N2O3/c9-4-1-3(15(17)18)2-5(10)6(4)14-7(16)8(11,12)13/h1-2H,(H,14,16)

InChI Key

BBBSLDFJIVOPCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)NC(=O)C(Cl)(Cl)Cl)Br)[N+](=O)[O-]

Origin of Product

United States

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